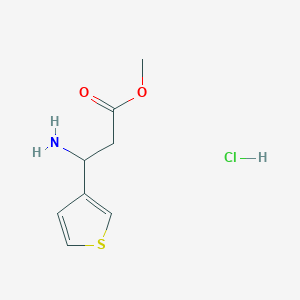![molecular formula C10H17NO B12271585 3-Propyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087798-48-8](/img/structure/B12271585.png)
3-Propyl-3-azabicyclo[3.2.1]octan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a bicyclic ring system with nitrogen and oxygen atoms. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3-azabicyclo[3.2.1]octan-8-one can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Propyl-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Propyl-3-azabicyclo[3.2.1]octan-8-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Propyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the propyl group.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound contains an oxygen atom in the bicyclic ring system.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a cyclopropyl group instead of a propyl group.
Uniqueness
3-Propyl-3-azabicyclo[3.2.1]octan-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
1087798-48-8 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-propyl-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H17NO/c1-2-5-11-6-8-3-4-9(7-11)10(8)12/h8-9H,2-7H2,1H3 |
Clave InChI |
OWVPKAYXJLCICH-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2CCC(C1)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


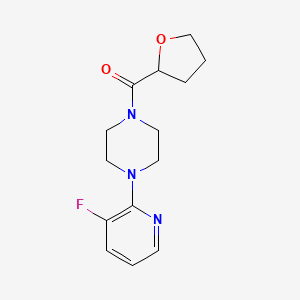
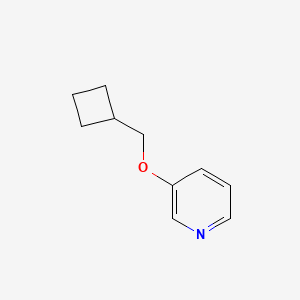
![7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B12271535.png)
![N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12271536.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12271537.png)
![N-[(2,4-difluorophenyl)methyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12271538.png)
![3-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12271543.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271549.png)
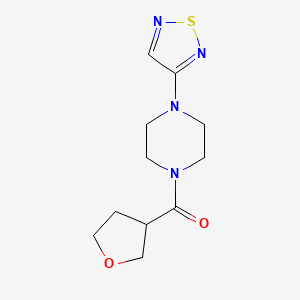

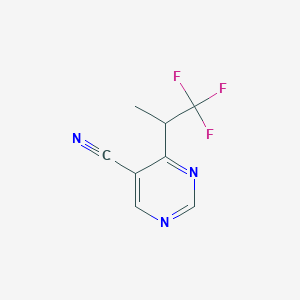
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-](/img/structure/B12271559.png)
![1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone](/img/structure/B12271572.png)
